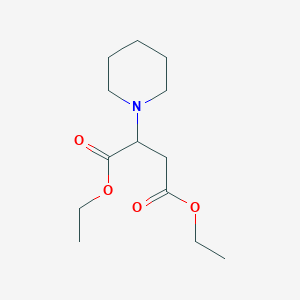
Diethyl 2-(piperidin-1-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(piperidin-1-yl)butanedioate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(piperidin-1-yl)butanedioate typically involves the reaction of diethyl butanedioate with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(piperidin-1-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The piperidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Diethyl 2-(piperidin-1-yl)butanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its pharmacological properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-(piperidin-1-yl)butanedioate involves its interaction with molecular targets and pathways within biological systems. The piperidine ring plays a crucial role in its activity, allowing it to bind to specific receptors or enzymes. This binding can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl 2-(pyrrolidin-1-yl)butanedioate: Similar structure but with a pyrrolidine ring instead of piperidine.
Diethyl 2-(morpholin-1-yl)butanedioate: Contains a morpholine ring, differing in the oxygen atom in the ring.
Diethyl 2-(piperazin-1-yl)butanedioate: Features a piperazine ring with two nitrogen atoms.
Uniqueness: Diethyl 2-(piperidin-1-yl)butanedioate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring’s structure and electronic characteristics influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
79089-47-7 |
|---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
diethyl 2-piperidin-1-ylbutanedioate |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)10-11(13(16)18-4-2)14-8-6-5-7-9-14/h11H,3-10H2,1-2H3 |
InChI Key |
LFPMXVZGCHUQTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















